S1P3 Antagonism Potency in Calcium Mobilization Assays: CAY10444 vs. JTE-013 and VPC23019
CAY10444 demonstrates a defined, albeit moderate, potency for inhibiting S1P3-mediated calcium mobilization. In CHO cells expressing human S1P3, CAY10444 inhibited S1P-induced calcium release with an IC50 of 11.6 µM . This is a specific, quantifiable measure of its S1P3 antagonism. In contrast, JTE-013, a potent S1P2 antagonist (IC50 = 17.6 nM), exhibits no significant activity at S1P3 at concentrations up to 10 µM . Furthermore, the combined S1P1/S1P3 antagonist VPC23019 has a significantly higher potency at S1P1 (pKi = 7.86, ~14 nM) compared to S1P3 (pKi = 5.93, ~1.17 µM), indicating a preference for S1P1 over S1P3 . CAY10444's activity is, therefore, defined by its specific, measurable effect on S1P3 in this standard assay, in contrast to the inactivity or preferential activity of these comparators.
| Evidence Dimension | Inhibition of S1P-induced calcium mobilization in S1P3-expressing cells |
|---|---|
| Target Compound Data | IC50 = 11.6 µM (CHO cells) or 37-40% inhibition at 10 µM (HeLa cells) |
| Comparator Or Baseline | JTE-013: No inhibition of S1P3 at 10 µM; VPC23019: pKi for S1P3 = 5.93 (Kd ~1.17 µM) but with higher affinity for S1P1 |
| Quantified Difference | CAY10444 has a defined IC50 at S1P3 where JTE-013 is inactive. VPC23019's S1P3 affinity is ~100-fold lower than its S1P1 affinity. |
| Conditions | CHO or HeLa cells expressing human S1P3, stimulated with S1P (1 µM) |
Why This Matters
Provides a specific, quantifiable benchmark for S1P3 inhibition, distinguishing it from compounds that are inactive or have broader receptor activity at this target.
